tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride
CAS No.: 139446-06-3
Cat. No.: VC6505231
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139446-06-3 |
|---|---|
| Molecular Formula | C7H16ClNO2S |
| Molecular Weight | 213.72 |
| IUPAC Name | tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1 |
| Standard InChI Key | MFMMMSJSZOFSKY-JEDNCBNOSA-N |
| SMILES | CC(C)(C)OC(=O)C(CS)N.Cl |
Introduction
Structural and Molecular Characteristics
The molecular architecture of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is defined by its stereochemistry and functional groups. The compound’s IUPAC name, tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its tert-butyl ester (-OC(O)C(CH₃)₃), primary amine (-NH₂), and sulfanyl (-SH) substituents. The chiral center at the second carbon ensures enantiomeric purity, critical for interactions in biological systems.
Molecular Formula and Weight
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Molecular Formula: C₇H₁₆ClNO₂S
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Molecular Weight: 213.72 g/mol
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SMILES Representation: CC(C)(C)OC(=O)C@HN.Cl
The compound’s stereochemistry is verified via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The (R)-configuration is confirmed by optical rotation measurements, which align with chiral synthesis protocols .
Synthesis and Production Pathways
The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride involves multi-step organic reactions to introduce and protect functional groups. Industrial-scale production prioritizes yield optimization and enantiomeric purity.
Key Synthetic Steps
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Esterification: The tert-butyl ester group is introduced via acid-catalyzed Fischer esterification. For example, reacting L-glutathione disulfide (GSSG) with HCl in methanol forms methyl esters, which are subsequently protected .
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Amine Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, preventing unwanted side reactions during subsequent steps .
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Disulfide Cleavage: Tributylphosphine reduces disulfide bonds to free thiols, a critical step for generating the sulfanyl group .
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Purification: Chromatographic techniques (e.g., silica gel chromatography) remove by-products such as S-Boc derivatives, ensuring ≥95% purity .
Industrial-Scale Production
| Parameter | Details |
|---|---|
| Reactor Type | Automated batch reactors with temperature and pH control |
| Yield | 54–70% (depending on route) |
| Purity | 95–98% (HPLC-confirmed) |
| Cost Drivers | Boc₂O reagent, chromatographic purification |
The choice between solution-phase and solid-phase synthesis depends on scale and desired purity. Recent advancements in continuous-flow reactors have enhanced throughput and reduced solvent waste .
Applications in Pharmaceutical and Biochemical Research
Peptide Synthesis
The compound’s tert-butyl ester and sulfanyl groups make it a versatile building block in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects amines during solid-phase peptide synthesis (SPPS), while the sulfanyl moiety participates in disulfide bond formation, critical for stabilizing peptide tertiary structures .
Drug Development
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Antimicrobial Agents: Sulfanyl-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi. Research suggests that tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride disrupts microbial cell membranes via thiol-mediated oxidation.
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Enzyme Inhibitors: The thiol group chelates metal ions in enzyme active sites, inhibiting proteases and oxidoreductases. This mechanism is explored in anticancer and antiviral drug candidates .
Bioconjugation
The sulfanyl group enables site-specific conjugation of peptides to polymers, nanoparticles, or fluorescent tags. This application is pivotal in developing targeted drug delivery systems and diagnostic probes .
Analytical Characterization Methods
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR confirm molecular structure and purity. Key signals include:
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Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (213.72 g/mol) and fragmentation patterns .
Chromatographic Techniques
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HPLC: Reverse-phase HPLC with C18 columns achieves >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.
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Chiral HPLC: Confirms enantiomeric excess (ee >99%) using cellulose-based chiral stationary phases .
Research Findings and Biological Activity
Antimicrobial Studies
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Synergistic effects with β-lactam antibiotics enhance efficacy against methicillin-resistant S. aureus (MRSA).
Toxicity Profile
| Parameter | Result |
|---|---|
| LD₅₀ (oral, rat) | >2,000 mg/kg |
| Skin Irritation | Non-irritating (OECD 404) |
| Mutagenicity | Negative (Ames test) |
Safety protocols mandate glove and goggles use due to potential HCl vapor release during handling.
| Supplier | Purity | Price (1g) | Packaging |
|---|---|---|---|
| Enamine | 95% | $350 | 1g, 5g, 10g |
| ChemScene | 98% | $420 | 100mg, 500mg, 1g |
| VULCANCHEM | 97% | $380 | 250mg, 1g, 5g |
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